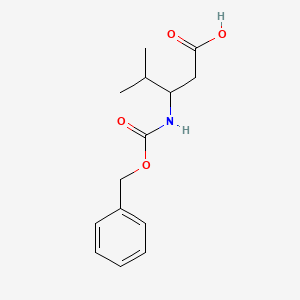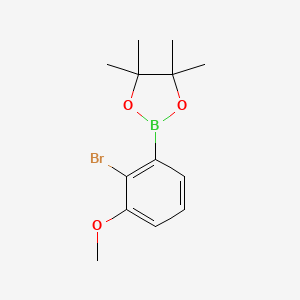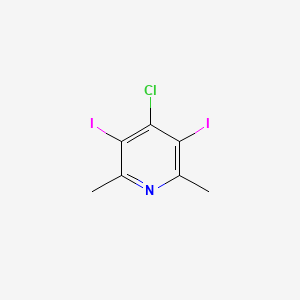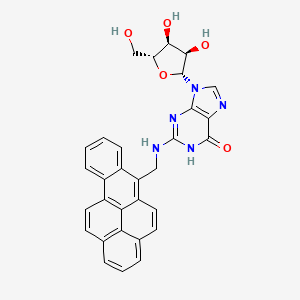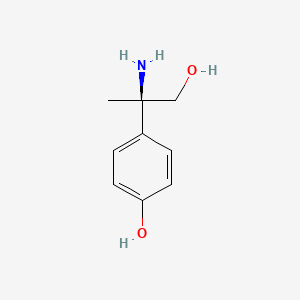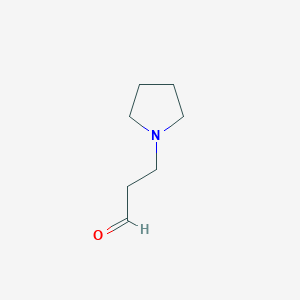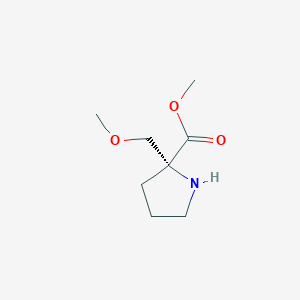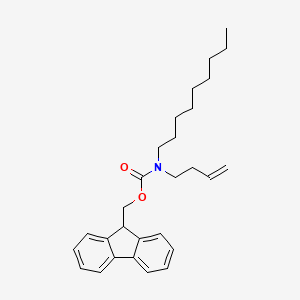
(9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate: is a synthetic organic compound characterized by its complex structure, which includes a fluorenyl group, a butenyl chain, and a nonyl carbamate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate typically involves multiple steps:
Formation of the Fluorenyl Methyl Group: The initial step involves the preparation of the fluorenyl methyl group through the reaction of fluorene with formaldehyde under acidic conditions.
Attachment of the Butenyl Chain: The butenyl chain is introduced via a nucleophilic substitution reaction, where the fluorenyl methyl group reacts with but-3-en-1-ol in the presence of a strong base such as sodium hydride.
Carbamate Formation: The final step involves the reaction of the intermediate product with nonyl isocyanate to form the carbamate linkage. This reaction is typically carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl chain, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the carbamate group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the carbamate group.
Substituted Fluorenes: From electrophilic aromatic substitution.
科学的研究の応用
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in carbamate metabolism. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where carbamate-based drugs are effective.
Industry
In industrial applications, this compound is used in the synthesis of polymers and coatings, where its stability and reactivity contribute to the desired properties of the final products.
作用機序
The mechanism by which (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate exerts its effects involves the interaction of its carbamate group with biological targets. The carbamate moiety can inhibit enzymes by forming a stable covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals.
類似化合物との比較
Similar Compounds
(9H-Fluoren-9-yl)methyl carbamate: Lacks the butenyl and nonyl chains, making it less versatile in terms of functionalization.
But-3-en-1-yl(nonyl)carbamate: Lacks the fluorenyl group, resulting in different reactivity and applications.
(9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate: Similar but without the nonyl chain, affecting its solubility and interaction with biological targets.
Uniqueness
The presence of both the fluorenyl group and the butenyl and nonyl chains in (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate provides a unique combination of properties. This makes it particularly useful in applications requiring both stability and reactivity, such as in the development of advanced materials and pharmaceuticals.
特性
分子式 |
C28H37NO2 |
|---|---|
分子量 |
419.6 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl N-but-3-enyl-N-nonylcarbamate |
InChI |
InChI=1S/C28H37NO2/c1-3-5-7-8-9-10-15-21-29(20-6-4-2)28(30)31-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h4,11-14,16-19,27H,2-3,5-10,15,20-22H2,1H3 |
InChIキー |
PKTCSRLBSVSANZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCN(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


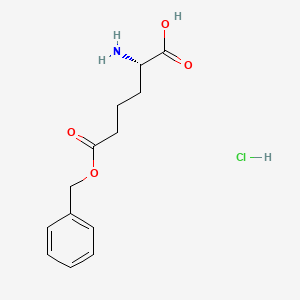
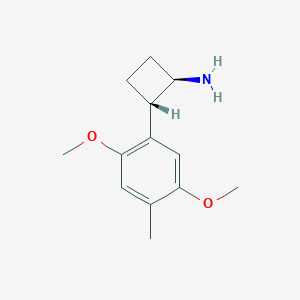

![6-Bromo-3-(2-ethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13092971.png)
![(2Z)-2-(6-methyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-ylidene)acetaldehyde](/img/structure/B13092974.png)
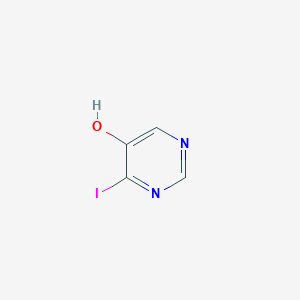
![(8S,9AR)-8-hydroxyhexahydro-1H-pyrido[1,2-a]pyrazine-1,4(6H)-dione](/img/structure/B13092990.png)
